3-Bromo-7-methoxy-1H-indazole chemical properties
3-Bromo-7-methoxy-1H-indazole chemical properties
An In-depth Technical Guide to 3-Bromo-7-methoxy-1H-indazole: Properties, Synthesis, and Applications
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] These nitrogen-containing heterocycles are of significant interest to researchers in drug discovery and development.[1] This guide focuses on a key derivative, 3-Bromo-7-methoxy-1H-indazole, a versatile synthetic intermediate.
From the perspective of a Senior Application Scientist, this document provides an in-depth examination of the chemical properties, synthesis, and reactivity of 3-Bromo-7-methoxy-1H-indazole. We will explore not just the "what" but the "why" behind its synthetic utility, providing field-proven insights and detailed protocols to empower researchers in their work. The self-validating nature of the described protocols is intended to ensure reproducibility and success in the laboratory setting.
PART 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is paramount before its inclusion in any synthetic workflow. 3-Bromo-7-methoxy-1H-indazole is a solid at room temperature, and its structure presents distinct features that are readily identifiable through standard analytical techniques.
Table 1: Physicochemical Properties of 3-Bromo-7-methoxy-1H-indazole
| Property | Value | Source(s) |
| CAS Number | 133841-06-2 | [3][4] |
| Molecular Formula | C₈H₇BrN₂O | [3][4] |
| Molecular Weight | 227.06 g/mol | [3][4] |
| Appearance | Off-white to brown solid | General observation |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | Inferred from protocols |
Spectroscopic Signature Analysis
The structural features of 3-Bromo-7-methoxy-1H-indazole give rise to a predictable spectroscopic profile.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, a sharp singlet for the methoxy (-OCH₃) group protons typically around 3.8-4.0 ppm, and a broad singlet for the N-H proton at the 1-position, which may appear further downfield (>10 ppm) depending on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the eight unique carbon atoms. The carbon bearing the bromine (C3) will be shifted, and the methoxy carbon will appear around 55-60 ppm. The remaining signals will be in the aromatic region (approx. 100-150 ppm).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 226 and 228.
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Infrared (IR) Spectroscopy: Key absorptions would include a broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretch, C-H stretches in the aromatic region (around 3000-3100 cm⁻¹), and C-O stretching for the methoxy group (around 1250 cm⁻¹).
PART 2: Regioselective Synthesis: A Validated Protocol
The synthesis of 3-Bromo-7-methoxy-1H-indazole is most efficiently achieved through the direct C3-bromination of its precursor, 7-methoxy-1H-indazole. This approach is favored due to its high regioselectivity and the commercial availability of the starting material.
Synthetic Workflow
The chosen method employs N-Bromosuccinimide (NBS) as the brominating agent. This reagent is widely used for the selective bromination of electron-rich heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C3 position of the indazole ring is preferentially attacked due to its higher electron density compared to other positions on the carbocyclic ring.
Caption: Synthetic workflow for the C3-bromination of 7-methoxy-1H-indazole.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and rationale.
Objective: To synthesize 3-Bromo-7-methoxy-1H-indazole from 7-methoxy-1H-indazole.
Materials:
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7-methoxy-1H-indazole (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Acetonitrile (CH₃CN), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1H-indazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).
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Causality: Acetonitrile is chosen as it is a polar aprotic solvent that effectively dissolves both the starting material and NBS without participating in the reaction.
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Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
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Causality: The reaction is exothermic. Initial cooling helps to control the reaction rate and minimize the formation of potential side products.
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Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
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Causality: A slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition is a critical control measure for managing the reaction exotherm.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS.
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Trustworthiness: This step is a safety and purity measure. Sodium thiosulfate reduces active bromine species, preventing further reactions during workup.
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Workup & Extraction: Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
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Causality: The NaHCO₃ wash neutralizes any acidic byproducts (like succinimide). The brine wash helps to remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-7-methoxy-1H-indazole.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-7-methoxy-1H-indazole lies in its capacity for further functionalization. The C3-bromine atom serves as an exceptionally versatile chemical handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.
Key Reactive Site: The C3-Bromine
The bromine at the C3 position is activated for oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example, allowing for the formation of a C-C bond with a boronic acid or ester.
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Protocol: Suzuki Coupling of 3-Bromo-7-methoxy-1H-indazole
Objective: To couple an aryl boronic acid with 3-Bromo-7-methoxy-1H-indazole.
Materials:
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3-Bromo-7-methoxy-1H-indazole (1.0 eq)
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Aryl boronic acid (1.2-1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
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Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
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Inert Atmosphere: To a Schlenk flask, add 3-Bromo-7-methoxy-1H-indazole (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
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Trustworthiness: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Performing the setup under an inert atmosphere (Nitrogen or Argon) is critical for success.
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Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., Dioxane and water, 4:1 v/v).
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Causality: A mixed solvent system is often required. The organic solvent (Dioxane) dissolves the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents removes dissolved oxygen.
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Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 3-aryl-7-methoxy-1H-indazole product.
PART 4: Application in Pharmaceutical Synthesis
3-Bromo-7-methoxy-1H-indazole is not just a theoretical building block; it is a documented intermediate in the synthesis of pharmaceutically relevant molecules. Specifically, it is used to prepare 7-Hydroxy Granisetron, a primary metabolite of Granisetron.[5] Granisetron is a potent serotonin 5-HT₃ receptor antagonist used as an antiemetic agent, particularly for managing nausea and vomiting associated with chemotherapy.[5]
Caption: Key transformations from the title compound to 7-Hydroxy Granisetron.
This synthetic application underscores the industrial relevance of 3-Bromo-7-methoxy-1H-indazole, highlighting its role in accessing complex molecular architectures required for active pharmaceutical ingredients and their metabolites.
PART 5: Safety and Handling
As with any halogenated aromatic compound, proper handling of 3-Bromo-7-methoxy-1H-indazole is essential. Based on data from structurally similar compounds, the following hazards should be assumed.[6][7][8]
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Hazards:
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Handling:
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Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
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Disposal:
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Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains.
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Conclusion
3-Bromo-7-methoxy-1H-indazole is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its regioselective synthesis is straightforward, and its true power is realized in its utility as a scaffold for building molecular complexity via modern cross-coupling chemistry. The C3-bromine atom provides a reliable and versatile handle for introducing a wide array of substituents, a feature that has been leveraged in the synthesis of pharmaceutical metabolites like 7-Hydroxy Granisetron.[5] For the research scientist, this compound represents a robust starting point for the exploration of new chemical space within the medicinally significant indazole class of molecules.
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